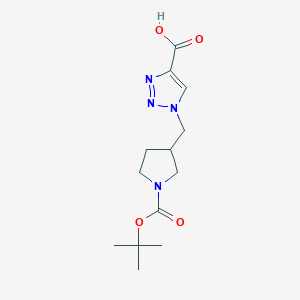

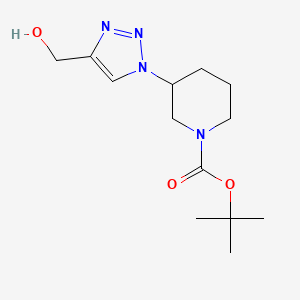

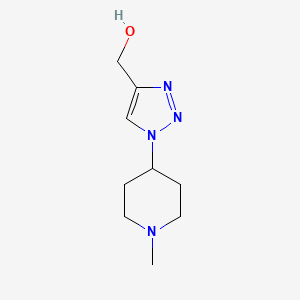

tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate and its analogs typically involves multi-step reactions starting from readily available piperidine or piperidin-4-ylmethanol derivatives. For instance, a related compound was synthesized through a three-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9%. Similarly, another analog was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps with a total yield of 20.2%.

Molecular Structure Analysis

The molecular structure of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylates and related compounds has been elucidated using various spectroscopic and crystallographic techniques . The molecular formula of a similar compound, tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, is C11H21NO4 .

Chemical Reactions Analysis

These compounds participate in various chemical reactions, serving as intermediates for further chemical transformations. For example, efficient and practical asymmetric syntheses of related compounds have been developed for the synthesis of nociceptin antagonists, demonstrating the versatility of these molecules in synthetic organic chemistry.

Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate . Crystallographic studies provide insights into the solid-state structure, which influences the reactivity and solubility of these compounds .

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

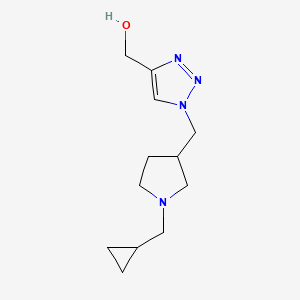

Tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is involved in the synthesis of complex molecules due to its unique structural features. For instance, a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized as an intermediate for biologically active compounds like crizotinib, demonstrating the role of such structures in drug development processes (Kong et al., 2016). This showcases the compound's potential as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.

Scaffold for Substituted Piperidines

Tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate serves as a scaffold for the preparation of substituted piperidines, a class of compounds with significant pharmaceutical applications. The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, for example, demonstrates the compound's utility in generating new molecular structures through regioselective ring-opening and 1,3-dipolar cycloaddition reactions, highlighting its importance in medicinal chemistry and drug design (Harmsen et al., 2011).

Structural and Biological Evaluations

The compound and its derivatives have been subjected to structural and biological evaluations, providing insights into their potential applications. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, with its structure confirmed by X-ray diffraction. Despite exhibiting moderate anthelmintic activity, such studies are crucial for understanding the compound's pharmacological properties and potential therapeutic uses (Sanjeevarayappa et al., 2015).

Safety and Hazards

When handling “tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within the cell .

Mode of Action

Based on its structural similarity to other compounds used in protac development, it may function as a linker molecule that connects a ligand for the target protein to an e3 ubiquitin ligase ligand . This would facilitate the formation of a ternary complex with the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

If it functions as part of a protac, it could potentially influence any pathway in which the target protein plays a role, by reducing the levels of that protein .

Result of Action

If it functions as part of a protac, its action would result in the degradation of the target protein, which could have various downstream effects depending on the role of that protein .

Propriétés

IUPAC Name |

tert-butyl 3-[4-(hydroxymethyl)triazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16-6-4-5-11(8-16)17-7-10(9-18)14-15-17/h7,11,18H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYQSOUWCBJVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1482004.png)